(4-Chlorobenzyl)hydrazine

Description

BenchChem offers high-quality (4-Chlorobenzyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chlorobenzyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

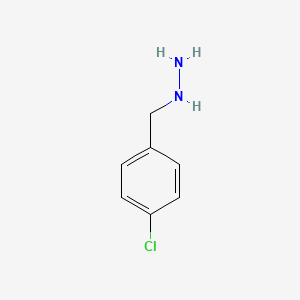

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMUGKBHGOCMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-Chlorobenzyl)hydrazine chemical properties and structure

An In-depth Technical Guide to (4-Chlorobenzyl)hydrazine: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

(4-Chlorobenzyl)hydrazine is a substituted aralkylhydrazine that holds significant interest for researchers in medicinal chemistry and drug development. Its structure, featuring a reactive hydrazine moiety attached to a 4-chlorobenzyl group, makes it a valuable precursor for the synthesis of heterocyclic compounds and a key pharmacophore for targeting specific biological pathways. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, characteristic reactivity, and primary applications, with a particular focus on its role as a potential Monoamine Oxidase (MAO) inhibitor. As a Senior Application Scientist, this document is intended to serve as a practical and scientifically grounded resource, explaining not only the procedures but also the underlying chemical principles that guide experimental design.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its application in research. (4-Chlorobenzyl)hydrazine is most commonly handled in its more stable hydrochloride salt form in laboratory settings.

Systematic Identification:

-

IUPAC Name: [(4-chlorophenyl)methyl]hydrazine[1]

-

Common Name: (4-Chlorobenzyl)hydrazine

-

CAS Number:

-

Molecular Formula: C₇H₉ClN₂ (Free Base)[1]

-

Molecular Structure (SMILES): C1=CC(=CC=C1CNN)Cl[1]

Physicochemical Data Summary:

The following table summarizes the key properties of (4-Chlorobenzyl)hydrazine and its common salt form. It is important to note that while computed values are readily available, experimentally determined data for properties such as melting and boiling points are not consistently reported in publicly accessible literature, a common occurrence for specialized research chemicals.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| Molecular Weight | 156.61 g/mol | 193.07 g/mol | [1][2] |

| Physical State | Not specified (likely an oil or low-melting solid) | Solid | [2] |

| Melting Point | Data not available | Data not available | - |

| Boiling Point | Data not available | Data not available | - |

| Hydrogen Bond Donors | 2 | 3 | [1] |

| Hydrogen Bond Acceptors | 2 | 2 | [1] |

| XLogP3 (Computed) | 1.5 | - | [1] |

Molecular Structure and Spectroscopic Analysis

The structure of (4-Chlorobenzyl)hydrazine consists of a hydrazine group (-NHNH₂) connected to the methylene bridge of a 4-chlorobenzyl group. This aralkylhydrazine structure is distinct from its arylhydrazine isomer, 4-chlorophenylhydrazine, which has the hydrazine group directly attached to the aromatic ring. This structural difference profoundly impacts its chemical reactivity and biological activity.

Caption: 2D structure of (4-Chlorobenzyl)hydrazine.

Expected Spectroscopic Signatures

While specific spectra for this compound are not widely published, its structure allows for the confident prediction of its key NMR features based on standard chemical shift data.[5]

-

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals:

-

Aromatic Protons: Two sets of doublets between δ 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring system (an AA'BB' system).

-

Benzylic Protons (-CH₂-): A singlet around δ 3.8-4.2 ppm, integrating to two protons.

-

Hydrazine Protons (-NHNH₂): Two broad singlets that can appear over a wide chemical shift range (typically δ 3.5-9.0 ppm) and are exchangeable with D₂O. The exact position is highly dependent on solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum should display the following signals:

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm). The carbon attached to the chlorine atom (C-Cl) would be downfield, as would the ipso-carbon attached to the benzyl group. The two sets of equivalent CH carbons would appear within this range.

-

Benzylic Carbon (-CH₂-): A signal in the aliphatic region, typically around δ 50-60 ppm.[6]

-

Synthesis and Manufacturing Insights

The synthesis of aralkylhydrazines like (4-Chlorobenzyl)hydrazine can be approached via several reliable routes. From an industrial and laboratory perspective, the most direct method involves the nucleophilic substitution of a benzylic halide with hydrazine. An alternative two-step process involves the formation and subsequent reduction of a hydrazone.

Method 1: Direct Alkylation of Hydrazine (Preferred Route)

This method leverages the nucleophilicity of hydrazine to displace a halide from an activated benzylic position. The primary challenge in this synthesis is controlling the degree of alkylation. Hydrazine has two nucleophilic nitrogen atoms and can undergo mono- or di-alkylation.

Causality Behind Experimental Design: Using a large excess of hydrazine hydrate is the critical experimental choice. Le Chatelier's principle dictates that this high concentration of one reactant shifts the reaction equilibrium to favor the mono-alkylated product, statistically minimizing the chance of a second alkylation event on the same hydrazine molecule. Ethanol is a common solvent as it solubilizes both the organic halide and the aqueous hydrazine hydrate, creating a homogenous reaction environment.

Caption: Workflow for the synthesis of (4-Chlorobenzyl)hydrazine HCl.

Representative Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydrazine hydrate (e.g., 10 equivalents) and ethanol.

-

Addition of Alkyl Halide: While stirring, add 4-chlorobenzyl chloride (1 equivalent) to the hydrazine solution.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the ethanol and excess hydrazine under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Extraction: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude (4-Chlorobenzyl)hydrazine free base.

-

Salt Formation (Optional but Recommended): For improved stability and handling, dissolve the crude product in diethyl ether and add a solution of HCl in ether dropwise. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried.

Method 2: Reduction of 4-Chlorobenzaldehyde Hydrazone

This two-step approach is also highly effective. It involves the initial, high-yield condensation of 4-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone, which is a stable, crystalline intermediate.[7][8] The C=N double bond of the hydrazone is then selectively reduced.

-

Hydrazone Formation: 4-chlorobenzaldehyde is reacted with one equivalent of hydrazine hydrate, often with a catalytic amount of acid, in a solvent like ethanol.[8]

-

Reduction: The isolated hydrazone is then reduced to the hydrazine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.[9] The choice of reducing agent is critical; for instance, NaBH₄ is a mild and safe choice for many lab applications.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of (4-Chlorobenzyl)hydrazine stems from the nucleophilic character of its terminal -NH₂ group. Its most characteristic reaction is condensation with carbonyl compounds.

Hydrazone Formation

(4-Chlorobenzyl)hydrazine reacts readily with aldehydes and ketones to form (4-chlorobenzyl)hydrazones. This reaction is a cornerstone of derivatization in medicinal chemistry, allowing for the facile coupling of the benzylhydrazine core to other molecular scaffolds.

Mechanism: The reaction proceeds via a two-step nucleophilic addition-elimination mechanism.

-

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine is unstable and eliminates a molecule of water to form the stable C=N double bond of the hydrazone. This dehydration step is the rate-determining step and is effectively catalyzed by acid, which protonates the hydroxyl group, turning it into a better leaving group (H₂O).[7]

Caption: Mechanism of hydrazone formation from (4-Chlorobenzyl)hydrazine.

This reaction is highly reliable and forms the basis for creating large libraries of compounds for structure-activity relationship (SAR) studies. By reacting (4-Chlorobenzyl)hydrazine with various aldehydes and ketones, researchers can systematically probe how different 'R' groups influence biological activity.[10][11]

Applications in Drug Discovery and Development

Hydrazine-containing compounds have a long history in pharmacology. (4-Chlorobenzyl)hydrazine is of particular interest due to its structural similarity to known bioactive molecules, especially inhibitors of monoamine oxidase.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[] Inhibiting these enzymes increases the concentration of these neurotransmitters in the brain, which is a therapeutic strategy for treating depression and neurodegenerative disorders like Parkinson's disease.

Hydrazines, particularly aralkylhydrazines, are a well-established class of MAO inhibitors (MAOIs).[13][14][15]

-

Mechanism of Action: The inhibition can be either reversible or irreversible. Irreversible inhibitors, like many classic hydrazines, form a covalent bond with the FAD cofactor of the enzyme, permanently deactivating it.[] The inhibitory process is believed to involve the enzymatic oxidation of the hydrazine by MAO to a reactive intermediate (e.g., a diazene or a radical species), which then attacks the enzyme.[13][14]

-

Therapeutic Relevance:

-

MAO-A Inhibitors: Primarily used as antidepressants.

-

MAO-B Inhibitors: Used in the treatment of Parkinson's disease, as they prevent the breakdown of dopamine in the brain.[11]

-

(4-Chlorobenzyl)hydrazine serves as a key scaffold for developing novel MAOIs. The 4-chlorobenzyl moiety can interact with hydrophobic pockets in the enzyme's active site, while the hydrazine group provides the reactive "warhead" for inhibition. By converting it into various hydrazones, researchers can fine-tune the molecule's potency, selectivity (MAO-A vs. MAO-B), and pharmacokinetic properties.[10][11][17] The halogen substituent is known to enhance protein-ligand interactions and improve blood-brain barrier permeability.[11]

Synthetic Building Block

Beyond its intrinsic potential as a pharmacophore, (4-Chlorobenzyl)hydrazine is a versatile building block for synthesizing more complex heterocyclic structures, such as pyrazoles and indoles, which are privileged scaffolds in medicinal chemistry.[18]

Safety, Handling, and Storage

As with all hydrazine derivatives, (4-Chlorobenzyl)hydrazine and its salts must be handled with extreme caution. Hydrazines as a class are known for their toxicity.

-

Hazard Profile:

-

Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin.

-

Irritation: Can cause severe irritation or burns to the skin, eyes, and respiratory tract.

-

Carcinogenicity: Many hydrazine compounds are considered potential carcinogens.

-

-

Handling Precautions:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.

-

Avoid creating dust or aerosols.

-

Have an appropriate spill kit readily available.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from oxidizing agents and sources of ignition. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[19]

-

References

-

Patek, D. R., & Hellerman, L. (1974). Mitochondrial monoamine oxidase. Mechanism of inhibition by phenylhydrazine and by aralkylhydrazines. Role of enzymatic oxidation. Journal of Biological Chemistry, 249(8), 2373–2380. [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 128(4), 913–919. [Link]

-

McGill University eScholarship. Hydrazine-Mediated Formation and Functionalization of Unsaturated Systems. [Link]

-

ResearchGate. Synthesis of Benzyl Hydrazine Derivatives via Amination of Benzylic C(sp3)–H Bonds with Dialkyl Azodicarboxylates. [Link]

-

OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines. [Link]

-

Royal Society of Chemistry. Supporting Information for: Sonogashira-type oxidative C-H/C-H cross-coupling of arylhydrazines and terminal alkynes. [Link]

-

Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 128(4), 913–919. [Link]

-

Chaurasiya, A., et al. (2017). Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. Bioorganic & Medicinal Chemistry, 25(15), 4039-4052. [Link]

-

Chemistry LibreTexts. Gabriel Synthesis. [Link]

-

Lee, K., et al. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega, 8(50), 47869–47880. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3015209, (4-Chlorobenzyl)hydrazine. [Link]

-

Lee, K., et al. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega, 8(50), 47869–47880. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Capabilities of 4-Chlorophenylhydrazine HCl. [Link]

-

Al-Masoudi, W. A. (2009). Synthesis and Characterization of Imine and Hydrazone of 4-Chlorobenzaldehyde. National Journal of Chemistry, 36, 563-568. [Link]

-

Park, S., et al. (2024). Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect. Scientific Reports, 14(1), 1148. [Link]

-

Al-Masoudi, W. A. (2009). Synthesis and Characterization of Imine and Hydrazone of 4-Chlorobenzaldehyde. ResearchGate. [Link]

- Google Patents. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.

-

ResearchGate. Reduction of hydrazones, phenylhydrazones, benzalazines, and tosylhydrazones with Mg-methanol. [Link]

- Google Patents. CN106045876A - Synthetic method for 4-chlorophenylhydrazine hydrochloride.

-

Organic Syntheses. PALLADIUM-CATALYZED COUPLING OF 2-CHLOROPYRIDINES WITH ALDEHYDE-DERIVED HYDRAZONES. [Link]

-

ChemSynthesis. 1,2-bis(4-chlorophenyl)hydrazine. [Link]

-

MDPI. 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]quinazolin-12(6H)-one. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. ¹H- and ¹³C-NMR Spectra of benzohydrazine derivatives. [Link]

Sources

- 1. (4-Chlorobenzyl)hydrazine | C7H9ClN2 | CID 3015209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. arctomsci.com [arctomsci.com]

- 4. chemscene.com [chemscene.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. Buy Benzaldehyde, 4-chloro-, hydrazone | 52372-80-2 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitochondrial monoamine oxidase. Mechanism of inhibition by phenylhydrazine and by aralkylhydrazines. Role of enzymatic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. 75333-04-9|(4-Chlorobenzyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

Spectroscopic Characterization of (4-Chlorobenzyl)hydrazine: A Technical Guide

This guide provides an in-depth technical overview of the key spectroscopic techniques used to characterize the chemical structure of (4-Chlorobenzyl)hydrazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering insights into the experimental choices and data interpretation critical for structural elucidation.

Introduction

(4-Chlorobenzyl)hydrazine is a substituted hydrazine derivative with potential applications in medicinal chemistry and organic synthesis. Accurate structural confirmation is paramount for its use in any research or development context. Spectroscopic methods provide a non-destructive and highly informative means of verifying the molecular structure, identifying functional groups, and confirming purity. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS data for (4-Chlorobenzyl)hydrazine, explaining the rationale behind the predicted spectral features.

Molecular Structure and Logic of Analysis

The structure of (4-Chlorobenzyl)hydrazine dictates its spectroscopic signature. The molecule consists of a 4-chlorobenzyl group attached to a hydrazine moiety. This structure presents several key features for spectroscopic analysis: a para-substituted aromatic ring, a methylene group, and a hydrazine group. Our analysis will focus on how each of these components contributes to the overall spectra.

Caption: Molecular structure of (4-Chlorobenzyl)hydrazine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.30 | Doublet | 2H | Ar-H (ortho to CH₂) | Protons on the aromatic ring adjacent to the methylene group are deshielded by the ring current and the electron-withdrawing chlorine atom. They will appear as a doublet due to coupling with the meta protons. |

| ~7.25 | Doublet | 2H | Ar-H (meta to CH₂) | Protons on the aromatic ring adjacent to the chlorine atom are also deshielded. They will appear as a doublet due to coupling with the ortho protons. |

| ~3.90 | Singlet | 2H | CH₂ | The methylene protons are adjacent to the electron-withdrawing aromatic ring and the nitrogen atom, causing a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with. |

| ~3.60 | Broad Singlet | 3H | NH, NH₂ | The protons on the hydrazine group are exchangeable and often appear as a broad singlet. Their chemical shift can be variable and dependent on concentration and solvent. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of (4-Chlorobenzyl)hydrazine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient for most organic molecules.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the peaks. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~138 | Quaternary Ar-C | The carbon atom attached to the methylene group (ipso-carbon) is expected to be in this region. |

| ~133 | Quaternary Ar-C | The carbon atom attached to the chlorine atom is deshielded due to the electronegativity of chlorine. |

| ~129 | Ar-CH | The aromatic CH carbons ortho to the CH₂ group. |

| ~128 | Ar-CH | The aromatic CH carbons meta to the CH₂ group. |

| ~55 | CH₂ | The methylene carbon is attached to a nitrogen and an aromatic ring, resulting in a downfield shift. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Similar to ¹H NMR, the instrument must be tuned and shimmed.

-

Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A longer acquisition time is often necessary.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Caption: General workflow for NMR data acquisition and processing.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data (KBr Pellet or Thin Film)

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale |

| 3300-3400 | N-H Stretch | Hydrazine (NH, NH₂) | The N-H stretching vibrations of primary amines and hydrazines typically appear as one or two sharp to medium bands in this region.[2] |

| 3030 | C-H Stretch | Aromatic | The C-H stretching of the sp² hybridized carbons of the benzene ring.[3] |

| 2850-2960 | C-H Stretch | Aliphatic (CH₂) | The symmetric and asymmetric C-H stretching of the methylene group. |

| 1600, 1490 | C=C Stretch | Aromatic Ring | Characteristic aromatic ring skeletal vibrations.[4] |

| 810-840 | C-H Bend | p-Disubstituted Aromatic | The out-of-plane C-H bending vibration is diagnostic of the substitution pattern on the benzene ring.[3] |

| 1090 | C-Cl Stretch | Aryl Chloride | The stretching vibration of the carbon-chlorine bond. |

Experimental Protocol: IR Acquisition (FT-IR)

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Sample Preparation (Thin Film): If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

-

Sample Spectrum: Place the sample in the IR beam and acquire the spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Rationale |

| 156/158 | [M]⁺ | The molecular ion peak. The presence of a peak at M+2 with approximately one-third the intensity of the M+ peak is characteristic of a compound containing one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. |

| 125/127 | [M - NHNH₂]⁺ | Loss of the hydrazine group to form the stable 4-chlorobenzyl cation. This is expected to be a prominent peak. |

| 91 | [C₇H₇]⁺ | Loss of chlorine from the benzyl cation fragment can lead to the formation of the tropylium ion, a common and stable fragment in the mass spectra of benzyl-containing compounds. |

| 77 | [C₆H₅]⁺ | Loss of CH₂ from the tropylium ion can form the phenyl cation. |

Experimental Protocol: Mass Spectrometry Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

Caption: Predicted key fragmentation pathway for (4-Chlorobenzyl)hydrazine in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of (4-Chlorobenzyl)hydrazine. The predicted data in this guide, based on the fundamental principles of spectroscopy and analysis of related structures, serves as a robust reference for researchers. By following the outlined experimental protocols, scientists can confidently verify the structure and purity of their synthesized (4-Chlorobenzyl)hydrazine, ensuring the integrity of their subsequent research and development activities.

References

-

Bruker. NMR Solvents. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link]

-

Smith, B. C. The C-H Wag, the Most Intense Benzene Ring Peak. Spectroscopy Online. [Link]

Sources

(4-Chlorobenzyl)hydrazine: A Technical Guide to Its Physical Properties and Experimental Characterization

Abstract

(4-Chlorobenzyl)hydrazine is a substituted hydrazine derivative of significant interest in synthetic chemistry, particularly as a precursor in the development of pharmaceutical and agrochemical compounds. Despite its utility, a comprehensive public record of its fundamental physical properties, such as its precise melting and boiling points, remains elusive. This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the known characteristics of (4-Chlorobenzyl)hydrazine, the probable reasons for the scarcity of reported physical data, and a robust experimental framework for the in-house determination of these properties. This document emphasizes scientific integrity, causality behind experimental design, and self-validating protocols to ensure accurate and reliable characterization.

Introduction to (4-Chlorobenzyl)hydrazine: Synthesis and Reactivity Context

(4-Chlorobenzyl)hydrazine, with the chemical formula C₇H₉ClN₂, is a versatile intermediate in organic synthesis.[1] Its structure, featuring a reactive hydrazine moiety attached to a 4-chlorobenzyl group, allows for its participation in a variety of chemical transformations. It is commonly employed in the synthesis of heterocyclic compounds, such as pyrazoles and indazoles, which are prevalent scaffolds in medicinal chemistry.

The synthesis of (4-Chlorobenzyl)hydrazine typically involves the reduction of the corresponding hydrazone, which is formed by the condensation of 4-chlorobenzaldehyde with hydrazine. The purity and stability of the final product are highly dependent on the synthetic route and purification methods employed. It is crucial to note that substituted hydrazines can exhibit thermal instability and sensitivity to oxidation, which likely contributes to the limited availability of comprehensive physical data in the literature. The free base is often less stable than its corresponding hydrochloride salt, which is more commonly isolated and characterized.

Physical Properties of (4-Chlorobenzyl)hydrazine: A Review of Available Data

A thorough review of publicly available chemical databases and scientific literature reveals a notable absence of experimentally determined melting and boiling points for the free base of (4-Chlorobenzyl)hydrazine. While basic computed properties are available, experimental data is sparse.

| Property | Value | Source |

| Molecular Formula | C₇H₉ClN₂ | PubChem[1] |

| Molecular Weight | 156.61 g/mol | PubChem[1] |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

The lack of a reported boiling point strongly suggests that (4-Chlorobenzyl)hydrazine may decompose at or below its boiling temperature under atmospheric pressure. Hydrazine and its derivatives are known to be thermally sensitive. The presence of the benzyl group can influence the thermal stability, and decomposition pathways may be complex.

Experimental Determination of Physical Properties

Given the absence of reported values, experimental determination of the melting and boiling points is necessary for researchers working with this compound. The following protocols are designed with an emphasis on safety, accuracy, and the inherent chemical nature of hydrazines.

Safety Precautions for Handling (4-Chlorobenzyl)hydrazine

Substituted hydrazines are a class of compounds that require careful handling due to their potential toxicity and reactivity.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, nitrile or chloroprene gloves, and ANSI Z87.1-compliant safety goggles. A face shield is recommended when there is a splash hazard.

-

Ventilation: All handling of (4-Chlorobenzyl)hydrazine should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.

-

Static Discharge: Take measures to prevent the buildup of electrostatic charge, as some hydrazine derivatives can be sensitive to ignition.

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and metal salts, as these can lead to vigorous or explosive reactions.

Protocol for Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The following capillary method is a standard and reliable technique.

Methodology:

-

Sample Preparation: Ensure the (4-Chlorobenzyl)hydrazine sample is thoroughly dried to remove any residual solvent, which could depress the melting point. Gently crush a small amount of the crystalline solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating Rate: Begin heating the sample. A rapid heating rate (10-15 °C/min) can be used for an initial approximate determination. For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C/min.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Causality and Self-Validation: A broad melting range suggests the presence of impurities. If the melting point is lower than expected for a similar compound and the range is wide, purification of the sample (e.g., by recrystallization) is necessary, followed by a re-determination of the melting point.

Protocol for Boiling Point Determination Under Reduced Pressure

Due to the suspected thermal instability of (4-Chlorobenzyl)hydrazine, determining the boiling point at atmospheric pressure is ill-advised. A micro-boiling point determination under reduced pressure (vacuum) is the recommended approach to minimize the risk of decomposition.

Methodology:

-

Apparatus Setup: Assemble a micro-boiling point apparatus using a small test tube containing a few drops of the (4-Chlorobenzyl)hydrazine sample. Place a short, sealed capillary tube (sealed at the bottom) open-end down into the liquid.

-

Vacuum Application: Connect the apparatus to a vacuum source and a manometer. The system should be sealed to maintain a constant pressure.

-

Heating: Gently heat the sample in a controlled manner using a heating bath (e.g., silicone oil).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Recording: Slowly cool the apparatus. The boiling point at that specific pressure is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Pressure Correction: Record the observed boiling point and the pressure. This value can be extrapolated to an estimated boiling point at atmospheric pressure using a nomograph, though this should be treated with caution due to the potential for decomposition.

Causality and Self-Validation: If decomposition is observed (e.g., color change, gas evolution not consistent with boiling), the determined boiling point is not valid. The experiment should be repeated at a lower pressure to reduce the required temperature. The consistency of the boiling point over multiple determinations at the same pressure provides confidence in the measurement.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the experimental characterization of (4-Chlorobenzyl)hydrazine's physical properties.

Caption: Workflow for the experimental determination of melting and boiling points of (4-Chlorobenzyl)hydrazine.

Conclusion

References

-

PubChem. (4-Chlorobenzyl)hydrazine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis and Characterization of Imine and Hydrazone of 4-Chlorobenzaldehyde. [Link]

-

Organic Syntheses. (2019). PREPARATION OF 2-CHLOROBENZALDEHYDE HYDRAZONE. [Link]

-

MDPI. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. [Link]

Sources

A Technical Guide to (4-Chlorobenzyl)hydrazine: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides an in-depth technical overview of (4-Chlorobenzyl)hydrazine, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental properties, synthesis, chemical reactivity, and its significant role in the generation of novel therapeutic agents.

Core Compound Identification and Properties

(4-Chlorobenzyl)hydrazine is a monosubstituted hydrazine derivative characterized by a 4-chlorobenzyl group attached to a hydrazine moiety. This structural arrangement imparts a unique reactivity profile that is leveraged in various synthetic applications.

| Property | Value | Source |

| CAS Number | 25198-45-2 | |

| Molecular Formula | C₇H₉ClN₂ | |

| Molecular Weight | 156.61 g/mol | |

| IUPAC Name | [(4-chlorophenyl)methyl]hydrazine |

The compound is typically handled as its hydrochloride salt, (4-Chlorobenzyl)hydrazine hydrochloride (CAS No. 75333-04-9), which exhibits greater stability and ease of handling compared to the free base. For the purpose of most synthetic reactions, the free base is generated in situ by treatment with a suitable base.

Synthesis of (4-Chlorobenzyl)hydrazine

The synthesis of (4-Chlorobenzyl)hydrazine is not as widely documented as its isomer, 4-chlorophenylhydrazine. However, a reliable synthetic route can be extrapolated from standard organic chemistry principles and published procedures for analogous compounds. The most direct approach involves the nucleophilic substitution of 4-chlorobenzyl chloride with hydrazine hydrate.

Experimental Protocol: Synthesis of (4-Chlorobenzyl)hydrazine Hydrochloride

This protocol is a representative procedure based on established methods for the synthesis of substituted hydrazines.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzyl chloride (1 equivalent) in a suitable solvent such as ethanol.

-

Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution. The excess hydrazine serves to minimize the formation of the disubstituted product and acts as a base to neutralize the HCl formed during the reaction.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.

Step 3: Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess hydrazine and solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water to remove any remaining hydrazine hydrate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude (4-Chlorobenzyl)hydrazine free base.

Step 4: Salt Formation

-

Dissolve the crude free base in a minimal amount of diethyl ether or another suitable organic solvent.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in ether.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (4-Chlorobenzyl)hydrazine hydrochloride as a stable, crystalline solid.

Caption: Synthetic workflow for (4-Chlorobenzyl)hydrazine hydrochloride.

Chemical Reactivity and Synthetic Applications

The synthetic utility of (4-Chlorobenzyl)hydrazine primarily stems from the nucleophilicity of the hydrazine moiety. It serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds, most notably pyrazoles.

Knorr Pyrazole Synthesis

A cornerstone reaction of hydrazines is their condensation with 1,3-dicarbonyl compounds to form pyrazoles.[1][2][3] This reaction, known as the Knorr pyrazole synthesis, is a highly reliable and regioselective method for constructing the pyrazole ring system, a privileged scaffold in medicinal chemistry.

The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the aromatic pyrazole ring. The 4-chlorobenzyl substituent is installed at the N1 position of the pyrazole ring.

Experimental Protocol: Synthesis of a 1-(4-Chlorobenzyl)-3,5-disubstituted Pyrazole

Step 1: Reaction Setup

-

Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

-

Add (4-Chlorobenzyl)hydrazine hydrochloride (1 equivalent) to the solution. If the hydrochloride salt is used, a slight excess of a base like sodium acetate may be added to neutralize the HCl and free the hydrazine base.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC. The acidic conditions often catalyze the condensation and cyclization steps.

Step 3: Isolation and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography to yield the pure pyrazole derivative.

Caption: Knorr synthesis of pyrazoles from (4-Chlorobenzyl)hydrazine.

Applications in Drug Development

Hydrazine derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals.[4] (4-Chlorobenzyl)hydrazine, in particular, serves as a key starting material for compounds with potential therapeutic applications.

Pyrazole-Based Therapeutics

The pyrazole nucleus is a common feature in many biologically active compounds. Derivatives synthesized from (4-Chlorobenzyl)hydrazine have been explored for various therapeutic indications:

-

Anticancer Agents: Certain 4-chloropyrazole derivatives have demonstrated potent inhibitory activities against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[5][6] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making these compounds promising candidates for cancer therapy.

-

Antidiabetic Agents: Hydrazine-thiazole hybrids have been investigated for their potential as antidiabetic agents through the inhibition of enzymes like aldose reductase and α-glycosidase.

Mechanism of Action of Hydrazine Derivatives

The biological activity of compounds derived from (4-Chlorobenzyl)hydrazine is intrinsically linked to the final molecular structure. For instance, in the case of pyrazole-based enzyme inhibitors, the substituted pyrazole ring often acts as a scaffold that correctly positions functional groups to interact with the active site of the target enzyme.

It is important to note that while hydrazine derivatives are valuable synthetic intermediates, hydrazine itself and some of its derivatives can be toxic. Metabolic activation of the hydrazine moiety can lead to the formation of reactive species that may cause cellular damage.[7] Therefore, in drug design, the hydrazine group is typically incorporated into a more stable heterocyclic system, such as a pyrazole, to mitigate potential toxicity while retaining the desired pharmacological activity.

Analytical Methods

The analysis of (4-Chlorobenzyl)hydrazine and its derivatives is crucial for quality control and reaction monitoring. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Due to the weak UV absorbance of many hydrazine derivatives, a derivatization step is often necessary to enhance detection.[8][9] This involves reacting the hydrazine with a reagent that introduces a chromophore, allowing for sensitive detection by a UV-Vis detector.

Representative HPLC-UV Method

-

Derivatization: React the sample containing (4-Chlorobenzyl)hydrazine with a suitable derivatizing agent, such as p-nitrobenzaldehyde, to form a hydrazone with strong UV absorbance.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a small amount of acid like trifluoroacetic acid to improve peak shape) is common.

-

Detection: UV detection at the wavelength of maximum absorbance of the derivatized product.

-

-

Quantification: The concentration of (4-Chlorobenzyl)hydrazine can be determined by comparing the peak area of the derivatized product to a calibration curve prepared from standards of known concentrations.

Conclusion

(4-Chlorobenzyl)hydrazine is a valuable and versatile building block in organic synthesis, particularly for the construction of pyrazole-containing compounds with significant potential in drug discovery. Its well-defined reactivity, primarily through the Knorr pyrazole synthesis, allows for the efficient generation of diverse molecular scaffolds for biological screening. A thorough understanding of its synthesis, handling, and reactivity is essential for medicinal chemists and drug development professionals seeking to leverage this important intermediate in the quest for novel therapeutics.

References

-

PubChem. (4-Chlorobenzyl)hydrazine. National Center for Biotechnology Information. [Link]

-

Tejarat, F. Exploring the Synthesis Capabilities of 4-Chlorophenylhydrazine HCl. [Link]

- Google Patents. Preparation method for 4-chlorophenylhydrazine hydrochloride.

-

Deng, X., & Mani, N. S. (2006). A General, One-Pot, Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. Organic Syntheses, 83, 233. [Link]

- Google Patents. Preparation method of 4-chlorophenylhydrazine hydrochloride.

-

Elguero, J. (2009). Pyrazoles. In Comprehensive Heterocyclic Chemistry III (Vol. 4, pp. 1-179). Elsevier. [Link]

-

Molli, J. S., & Kalgutkar, A. S. (1995). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Current drug metabolism, 1(4), 331-344. [Link]

-

Vitale, P., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

-

YouTube. (2019, January 19). synthesis of pyrazoles. [Link]

-

El-Sayed, M. A. A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(5), 1084. [Link]

- Google Patents.

-

Contreras, R., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 78(5-6), 752-758. [Link]

-

Srichana, T., et al. (2024). A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride. Heliyon, 10(7), e27875. [Link]

-

Zhang, L., et al. (2015). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 5(11), 8193-8199. [Link]

-

ResearchGate. (n.d.). Reactions of β-diketone hydrazones and enamino ketoesters with hydrazine and its derivatives. [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

Wang, S., et al. (2020). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 25(19), 4429. [Link]

-

Royal Society of Chemistry. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. [Link]

-

Chemistry LibreTexts. (2023, October 30). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

-

Wang, S., et al. (2020). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 25(19), 4429. [Link]

-

He, L., et al. (2022). Nickel-Catalyzed Stereoselective Alkenylation of Ketones Mediated by Hydrazine. ACS Catalysis, 12(15), 9476-9483. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. nbinno.com [nbinno.com]

- 5. (4-Chlorobenzyl)hydrazine | C7H9ClN2 | CID 3015209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]

- 8. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]

- 9. A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (4-Chlorobenzyl)hydrazine: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

(4-Chlorobenzyl)hydrazine is a substituted hydrazine derivative of significant interest to the fields of organic synthesis and medicinal chemistry. Its structure, which combines a reactive hydrazine moiety with a 4-chlorobenzyl group, makes it a versatile and valuable building block for the construction of complex molecular architectures. Hydrazine derivatives are foundational in the synthesis of a wide array of heterocyclic compounds, many of which form the core of biologically active molecules and approved pharmaceuticals.[1][2] This guide provides an in-depth examination of (4-Chlorobenzyl)hydrazine, covering its fundamental properties, validated synthetic routes, and critical applications, with a particular focus on its role in modern drug discovery and development. The insights and protocols herein are curated for researchers and professionals seeking to leverage this reagent's unique chemical reactivity.

Nomenclature and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is paramount for its effective and safe use in a research setting.

IUPAC Name and Synonyms

-

IUPAC Name: (4-chlorophenyl)methylhydrazine[3]

-

Common Synonyms: (4-Chlorobenzyl)hydrazine, 4-Chlorobenzylhydrazine, p-(Chlorobenzyl)hydrazine, [(4-chlorophenyl)methyl]hydrazine[3][4]

The compound is also available as various salt forms, such as the dihydrochloride salt, to improve stability and handling.[5]

Chemical Structure

The structure features a hydrazine group (-NH-NH2) attached to the methylene bridge of a 4-chlorobenzyl group.

Caption: General workflow for the synthesis of (4-Chlorobenzyl)hydrazine.

Protocol 3.1: Synthesis via Reductive Amination of 4-Chlorobenzaldehyde

This protocol is presented as a self-validating system, where the successful isolation of the intermediate hydrazone in Step A confirms the viability of the starting materials before proceeding to the final reduction.

Step A: Formation of 4-Chlorobenzaldehyde Hydrazone

This step involves the condensation of 4-chlorobenzaldehyde with hydrazine.

-

Causality: An excess of hydrazine hydrate is crucial. It serves to shift the equilibrium towards the desired mono-hydrazone, minimizing the formation of the bis-hydrazone (azine) byproduct, which arises from the reaction of a second aldehyde molecule with the initially formed hydrazone. [6]Heating facilitates the dissolution of reactants and accelerates the reaction to completion. [6] Methodology:

-

To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorobenzaldehyde (1.0 equiv).

-

Add ethanol as a solvent (approx. 3-4 mL per gram of aldehyde).

-

While stirring, add hydrazine hydrate (5-7 equiv) to the solution. The addition may be mildly exothermic.

-

Heat the reaction mixture to 60°C and maintain for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol and excess hydrazine.

-

The resulting residue can be partitioned between water and a suitable organic solvent (e.g., ethyl acetate or MTBE).

-

Collect the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-chlorobenzaldehyde hydrazone, which can be used in the next step without further purification.

Step B: Reduction of the Hydrazone to (4-Chlorobenzyl)hydrazine

This step reduces the C=N double bond of the hydrazone to a C-N single bond.

-

Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, effectively reducing the imine bond without affecting the aromatic ring or the chloro-substituent. The reaction is typically performed at a reduced temperature initially to control the exothermic reaction with the protic solvent (methanol), which generates the active reducing species.

Methodology:

-

Dissolve the crude hydrazone from Step A in methanol and cool the flask to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 equiv) portion-wise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours or until TLC indicates completion.

-

Carefully quench the reaction by the slow addition of water at 0°C.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude (4-Chlorobenzyl)hydrazine. Further purification can be achieved via column chromatography if necessary.

Core Applications in Drug Development

The utility of (4-Chlorobenzyl)hydrazine in drug development stems from the unique reactivity of its terminal hydrazine nitrogen, which acts as a potent nucleophile. This enables its use as a key synthon for introducing the N-N bond, a critical pharmacophore in many drug classes.

A Versatile Precursor to Heterocyclic Scaffolds

Hydrazines are indispensable for synthesizing a wide range of nitrogen-containing heterocycles. 1hydrazine is frequently employed in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to construct five-membered rings, such as pyrazoles. [7][8]These pyrazole cores are prevalent in pharmaceuticals with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. [7][8]The 4-chlorobenzyl substituent provides a site for further molecular elaboration and can influence the compound's pharmacokinetic profile through its lipophilic and electronic properties.

Caption: Role in the synthesis of bioactive heterocyclic scaffolds.

Utility in Multicomponent Reactions (MCRs)

Modern drug discovery often relies on the rapid generation of compound libraries for high-throughput screening. Multicomponent reactions, such as the Ugi tetrazole reaction, are powerful tools for this purpose. Hydrazine derivatives can participate in these reactions, allowing for the one-pot synthesis of highly complex and substituted tetrazoles. [9]10hydrazine can serve as the amine component in such reactions, leading to novel scaffolds with potential therapeutic value. This approach significantly enhances synthetic efficiency and allows for the exploration of vast chemical space. [9]

Safety, Handling, and Storage

Substituted hydrazines, like their parent compound, must be handled with extreme caution due to their potential toxicity and reactivity.

Hazard Identification

-

Toxicity: Hydrazine derivatives are often harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled. * Corrosivity: Can cause severe skin burns and eye damage. * Sensitization: May cause an allergic skin reaction. * Carcinogenicity: Hydrazine is a known animal carcinogen and a potential human carcinogen; derivatives should be treated as potentially carcinogenic. [11]

Recommended Handling Protocols

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors. [11][12]* Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile) and inspect them before use. Use proper glove removal technique to avoid skin contact. [12] * Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A flame-retardant lab coat is mandatory.

-

-

Hygiene: Avoid all personal contact. Wash hands thoroughly after handling. Contaminated clothing should be removed immediately and decontaminated before reuse. [12]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. [11]* Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. Waste should be handled as hazardous.

Conclusion

(4-Chlorobenzyl)hydrazine is a high-value synthetic intermediate with proven utility in the synthesis of pharmaceutically relevant compounds. Its ability to serve as a precursor to diverse heterocyclic systems makes it a cornerstone reagent for medicinal chemists. While its synthesis is straightforward via the reductive amination pathway, its handling demands strict adherence to safety protocols due to its inherent hazards. By understanding its properties, synthesis, and reactivity, researchers can effectively and safely unlock its full potential in the pursuit of novel therapeutics.

References

Click to expand

-

13 ChemicalBook.

-

5 Guidechem.

-

7 N/A.

-

4 ChemicalBook.

-

3 PubChem, NIH.

-

14 PubChem.

-

15 ChemicalBook.

-

16 PubChem, NIH.

-

17 Google Patents.

-

18 N/A.

-

19 Google Patents.

-

N/A.

-

12 Sigma-Aldrich.

-

9 Patil, P., Zhang, J., & Kurpiewska, K. (2016). University of Groningen.

-

10 N/A.

-

20 PubChem, NIH.

-

21 PubChem.

-

22 Google Patents.

-

23 PubChem.

-

24 Google Patents.

-

1 N/A.

-

11 Santa Cruz Biotechnology.

-

6 N/A.

-

25 Organic Chemistry Portal.

-

26 N/A.

-

2 ACS Omega.

-

27 N/A.

-

28 PMC, NIH.

Sources

- 1. calcasolutions.com [calcasolutions.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (4-Chlorobenzyl)hydrazine | C7H9ClN2 | CID 3015209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (4-CHLORO-BENZYL)-HYDRAZINE | 25198-45-2 [amp.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. pure.rug.nl [pure.rug.nl]

- 10. pubs.acs.org [pubs.acs.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. westliberty.edu [westliberty.edu]

- 13. 4-Chlorophenylhydrazine hydrochloride | 1073-70-7 [chemicalbook.com]

- 14. 4-Chlorobenzohydrazide | C7H7ClN2O | CID 10816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-CHLOROBENZHYDRAZIDE | 536-40-3 [chemicalbook.com]

- 16. (4-Chlorophenyl)hydrazine | C6H7ClN2 | CID 70624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. US5274096A - Hydrazine synthesis - Google Patents [patents.google.com]

- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 19. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 20. 4-Chlorobenzylamine hydrochloride | C7H9Cl2N | CID 458443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1) | C6H8Cl2N2 | CID 71600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 23. (4-Chlorophenyl)methylhydrazine chloride | C7H9Cl2N2- | CID 23004635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. CN101157634A - Method for preparing 4-chlorine phenylhydrazine - Google Patents [patents.google.com]

- 25. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 26. dept.harpercollege.edu [dept.harpercollege.edu]

- 27. princeton.edu [princeton.edu]

- 28. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Substituted Benzylhydrazines

Abstract

Substituted benzylhydrazines represent a pivotal class of compounds in the history of medicinal chemistry, most notably for their role as the first generation of antidepressant drugs—the monoamine oxidase inhibitors (MAOIs). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and evolving therapeutic applications of these compounds. We will delve into the serendipitous origins of their pharmacological activity, explore the structure-activity relationships that guided their development, and detail the experimental protocols for their synthesis and analysis. Furthermore, this guide will touch upon the toxicological considerations that have shaped their clinical use and explore contemporary research into new therapeutic avenues for this versatile chemical scaffold.

A Serendipitous Beginning: The Dawn of the Antidepressant Era

The story of substituted benzylhydrazines as therapeutic agents begins not in the realm of neuroscience, but in the fight against tuberculosis. In the early 1950s, chemists at Hoffmann-La Roche were synthesizing derivatives of hydrazine, a compound that had found use as a rocket fuel in World War II.[1][2] Among these was iproniazid, an analogue of the anti-tubercular drug isoniazid.[2][3] During clinical trials for tuberculosis, a remarkable and unexpected "side effect" of iproniazid was observed: patients exhibited elevated mood, increased appetite, and a renewed sense of well-being.[2][3][4] This serendipitous discovery marked a turning point in the understanding and treatment of depression.[2]

The mood-elevating properties of iproniazid were initially considered a mere curiosity.[3] However, pioneering psychiatrists, including Nathan S. Kline, hypothesized that this effect could be harnessed to treat depression.[1] Subsequent clinical studies confirmed this hypothesis, and in 1958, iproniazid (marketed as Marsilid®) became the first clinically available antidepressant, ushering in the age of psychopharmacology.[1][3]

Mechanism of Action: The Monoamine Oxidase Inhibition Hypothesis

The discovery of iproniazid's antidepressant effects spurred research into its mechanism of action. In 1952, it was discovered that iproniazid is a potent inhibitor of the enzyme monoamine oxidase (MAO).[4] MAO is responsible for the metabolic degradation of several key neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine.[5][6] By inhibiting MAO, iproniazid increases the synaptic availability of these monoamines, which is believed to be the primary mechanism underlying its antidepressant effects.[6][7]

There are two main isoforms of this enzyme, MAO-A and MAO-B, which differ in their substrate specificities and tissue distribution.[7] The early hydrazine-based antidepressants, including iproniazid and later phenelzine and isocarboxazid, are non-selective and irreversible inhibitors of both MAO-A and MAO-B.[5]

The Irreversible Inhibition of MAO

The inhibitory action of benzylhydrazine derivatives on MAO is irreversible, meaning they form a stable, covalent bond with the enzyme, permanently inactivating it. The body must then synthesize new MAO enzymes to restore normal function, a process that can take several weeks.[5] This irreversible inhibition is a key factor in both the therapeutic efficacy and the side-effect profile of these drugs.

The proposed mechanism for the irreversible inhibition of MAO by phenelzine involves the enzyme-catalyzed oxidation of the hydrazine moiety to a diazene intermediate. This is followed by the formation of a phenylethyl radical, which then covalently bonds to the flavin adenine dinucleotide (FAD) cofactor at the N5 position within the enzyme's active site.

Caption: Proposed mechanism of irreversible MAO inhibition by phenelzine.

Synthesis of Substituted Benzylhydrazines

The synthesis of substituted benzylhydrazines can be achieved through several routes. A common laboratory-scale method involves the reaction of a substituted benzyl halide with hydrazine hydrate. For industrial-scale production, alternative methods have been developed to improve yield and safety.

Experimental Protocol: Synthesis of Phenelzine

The following protocol describes a classical laboratory synthesis of phenelzine from 2-phenylethyl bromide and hydrazine hydrate.

Materials:

-

2-Phenylethyl bromide

-

Hydrazine hydrate

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Diethyl ether or dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-phenylethyl bromide (1 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (3-5 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess hydrazine and ethanol under reduced pressure.

-

Dissolve the residue in water and make the solution basic (pH > 10) by adding a strong base such as NaOH.

-

Extract the free base of phenelzine with an organic solvent like diethyl ether or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude phenelzine.

-

Further purification can be achieved by vacuum distillation.

Experimental Protocol: Synthesis of Isocarboxazid

Isocarboxazid can be synthesized by reacting methyl 5-methylisoxazole-3-carboxylate with benzylhydrazine.

Materials:

-

Methyl 5-methylisoxazole-3-carboxylate

-

Benzylhydrazine dihydrochloride

-

n-Heptane

-

Triethylamine

-

Water

Procedure:

-

Charge a reactor at room temperature with methyl 5-methylisoxazole-3-carboxylate, benzylhydrazine dihydrochloride, and n-heptane.

-

Slowly add triethylamine to the suspension.

-

Adjust the temperature to approximately 35°C and maintain it overnight.

-

Cool the suspension to 20°C and slowly add water.

-

Filter the suspension and wash the solid with water and then n-heptane.

-

Dry the product under vacuum at 50°C to obtain isocarboxazid as a white solid.[2][8]

Structure-Activity Relationships (SAR)

The initial success of iproniazid was tempered by its significant hepatotoxicity, which ultimately led to its withdrawal from the market in many countries.[8] This spurred the development of safer hydrazine derivatives with improved therapeutic profiles. Structure-activity relationship (SAR) studies were crucial in guiding the synthesis of new compounds with reduced toxicity and, in some cases, enhanced selectivity for MAO-A or MAO-B.

| Compound | R1 | R2 | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |

| Phenelzine | -CH₂CH₂- | H | ~0.1 | ~0.1 | Non-selective |

| Isocarboxazid | -CH₂- | -C(=O)NH-isoxazole | ~0.5 | ~1.0 | Non-selective |

| Compound 2a | -CH=N- | H | 0.342 | >10 | MAO-A selective |

| Compound 2b | -CH=N- | H | 0.028 | >10 | MAO-A selective |

Note: IC50 values are approximate and can vary depending on the experimental conditions. Data compiled from multiple sources for illustrative purposes.[9]

Key SAR insights include:

-

The hydrazine or hydrazide moiety is essential for MAO inhibitory activity.

-

The nature and position of substituents on the aromatic ring can significantly influence potency and selectivity.

-

Modifications to the linker between the aromatic ring and the hydrazine group can also impact activity.

Analytical Characterization

The analysis of substituted benzylhydrazines is critical for quality control, pharmacokinetic studies, and impurity profiling. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.

HPLC Method for Phenelzine Analysis

Instrumentation:

-

HPLC system with UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

-

Acetonitrile and a suitable buffer (e.g., phosphate buffer) in an appropriate ratio.

Detection:

-

UV detection at a wavelength where phenelzine exhibits significant absorbance.

Procedure:

-

Prepare a standard solution of phenelzine in the mobile phase.

-

Prepare the sample by dissolving it in the mobile phase and filtering through a 0.45 µm filter.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the phenelzine peak based on its retention time compared to the standard.

-

Quantify the amount of phenelzine using a calibration curve.

GC-MS for Hydrazine Impurity Analysis

Due to the potential toxicity of hydrazine, sensitive methods are required to detect its presence as an impurity in drug substances. Headspace GC-MS with in-situ derivatization is a powerful technique for this purpose.

Caption: Workflow for the analysis of hydrazine impurities by headspace GC-MS.

Toxicological Profile: The "Cheese Effect" and Hepatotoxicity

A major drawback of the early non-selective, irreversible MAOIs is the risk of a hypertensive crisis, famously known as the "cheese effect".[3] This occurs when a patient taking an MAOI consumes foods rich in tyramine, an amino acid found in aged cheeses, cured meats, and certain other fermented products.[10] Since MAO-A in the gut is responsible for metabolizing dietary tyramine, its inhibition leads to an accumulation of tyramine, which can cause a dangerous spike in blood pressure.[4] This necessitated strict dietary restrictions for patients on these medications.

Hepatotoxicity is another significant concern with hydrazine-based MAOIs.[8] Iproniazid, in particular, was associated with a notable incidence of severe liver damage, which led to its withdrawal.[8] The mechanism is thought to involve the metabolic activation of the hydrazine moiety to reactive intermediates that can cause cellular damage.

Modern Perspectives and Future Directions

While the use of classical benzylhydrazine MAOIs has declined with the advent of newer antidepressants with more favorable side-effect profiles, research into this chemical class continues. The focus has shifted towards developing reversible and selective MAO inhibitors to minimize the risk of the "cheese effect" and other adverse reactions.

Furthermore, the benzylhydrazine scaffold has shown promise in other therapeutic areas:

-

Oncology: Some benzylhydrazine derivatives have been investigated as potential anticancer agents, with some showing inhibitory activity against targets like vascular endothelial growth factor receptor-2 (VEGFR-2).

-

Neurodegenerative Diseases: The ability of some hydrazine derivatives to modulate neurotransmitter levels and exhibit neuroprotective effects has led to their investigation in the context of diseases like Parkinson's and Alzheimer's.

Conclusion

The discovery of substituted benzylhydrazines as monoamine oxidase inhibitors represents a landmark achievement in medicinal chemistry and psychiatry. From their serendipitous beginnings as an anti-tuberculosis drug to their establishment as the first effective treatment for depression, these compounds have had a profound impact on our understanding and management of mental illness. While their clinical use has been tempered by safety concerns, the ongoing exploration of the benzylhydrazine scaffold for new therapeutic applications underscores its enduring importance in drug discovery. This technical guide has provided a comprehensive overview of the history, synthesis, mechanism of action, and analytical considerations of this fascinating class of molecules, offering valuable insights for researchers and drug development professionals.

References

-

Where Do Antidepressants Come From? Part 1: MAO Inhibitors - Psychology Today. (2020-02-25). Retrieved from [Link]

-

Antidepressants: From MAOIs to SSRIs and more - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

A brief history of the development of antidepressant drugs: From monoamines to glutamate. (n.d.). Retrieved from [Link]

-

Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer - RSC Publishing. (n.d.). Retrieved from [Link]

-

The Psychic Energizer!: The Serendipitous Discovery of the First Antidepressant | Discover Magazine. (2016-01-27). Retrieved from [Link]

-

Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer - PMC - PubMed Central. (n.d.). Retrieved from [Link]

- WO2017021246A1 - Process for the preparation of isocarboxazid - Google Patents. (n.d.).

-

An Efficient and Alternative Large Scale Synthesis of Nardril (Phenelzine Sulfate) - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

MAOIs and diet: Is it necessary to restrict tyramine? - Mayo Clinic. (2025-01-31). Retrieved from [Link]

-

Oral tyramine pressor test and the safety of monoamine oxidase inhibitor drugs: comparison of brofaromine and tranylcypromine in healthy subjects - PubMed. (n.d.). Retrieved from [Link]

-

Tyramine studies and the safety of MAOI drugs - PubMed. (n.d.). Retrieved from [Link]

-

Determination and comparison of the pressor effect of tyramine during long-term moclobemide and tranylcypromine treatment in healthy volunteers - PubMed. (n.d.). Retrieved from [Link]

-

(PDF) Oral tyramine pressor test and the safety of MAO inhibitor drugs - ResearchGate. (2025-08-10). Retrieved from [Link]

-

What is the mechanism of Phenelzine Sulfate? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]

-

Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action - Psych Scene Hub. (2021-04-07). Retrieved from [Link]

-

Phenelzine - StatPearls - NCBI Bookshelf. (2023-03-06). Retrieved from [Link]

-

Phenelzine - Wikipedia. (n.d.). Retrieved from [Link]

-

Iproniazid - Wikipedia. (n.d.). Retrieved from [Link]

-

What is the mechanism of Beta-Phenylisopropylhydrazine? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]

-